m-PEG36-Br

Pharmacokinetics Drug Delivery PEGylation

m-PEG36-Br is a monodisperse PEG derivative with a chemically inert methoxy cap and reactive terminal bromide. Its precisely defined 36-unit chain (~1.7 kDa) strategically balances solubility enhancement with controlled hydrodynamic radius—critical for maintaining conjugate activity. Unlike shorter (m-PEG24-Br) or longer (m-PEG45-Br) variants, this intermediate length optimizes circulation half-life while mitigating accelerated blood clearance risks. The bromide terminus uniquely enables dual applications: a PROTAC linker for targeted protein degradation via the ubiquitin-proteasome system, and an ATRP macroinitiator for synthesizing well-defined amphiphilic block copolymers with narrow polydispersity. Choose m-PEG36-Br when chain length and terminal chemistry are critical determinants of therapeutic efficacy and experimental reproducibility.

Molecular Formula C73H147BrO36
Molecular Weight 1680.8 g/mol
Cat. No. B12415060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG36-Br
Molecular FormulaC73H147BrO36
Molecular Weight1680.8 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr
InChIInChI=1S/C73H147BrO36/c1-75-4-5-77-8-9-79-12-13-81-16-17-83-20-21-85-24-25-87-28-29-89-32-33-91-36-37-93-40-41-95-44-45-97-48-49-99-52-53-101-56-57-103-60-61-105-64-65-107-68-69-109-72-73-110-71-70-108-67-66-106-63-62-104-59-58-102-55-54-100-51-50-98-47-46-96-43-42-94-39-38-92-35-34-90-31-30-88-27-26-86-23-22-84-19-18-82-15-14-80-11-10-78-7-6-76-3-2-74/h2-73H2,1H3
InChIKeyPXBQSEXNCDFQLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG36-Br Procurement Guide: Properties and Industrial Profile


m-PEG36-Br (Methoxy-polyethylene glycol36 bromide) is a monodisperse, linear PEG derivative with a molecular weight of ~1680.8 Da (C73H147BrO36) [1]. It features a chemically inert methoxy cap at one end and a reactive terminal bromide (-Br) at the other . This heterobifunctional structure enables it to serve as a crucial building block in advanced applications, notably as a PROTAC (PROteolysis TArgeting Chimera) linker and as a macroinitiator for Atom Transfer Radical Polymerization (ATRP) to synthesize well-defined amphiphilic block copolymers [2][3]. Its intermediate chain length (36 ethylene oxide units) is strategically positioned to balance the benefits of PEGylation, such as improved solubility and reduced immunogenicity, with the need to control hydrodynamic radius and maintain conjugate activity.

Why m-PEG36-Br Cannot Be Arbitrarily Substituted with Generic Analogs


The performance of a PEGylated construct is not solely dependent on the presence of PEG. It is a sensitive function of both polymer chain length and terminal functional group chemistry [1][2]. Substituting m-PEG36-Br with a shorter (e.g., m-PEG24-Br) or longer (e.g., m-PEG45-Br) chain can drastically alter the conjugate's hydrodynamic radius, which in turn dictates its circulation half-life, biodistribution, and renal clearance rate [1]. Conversely, swapping the terminal bromide for an amine (m-PEG-NH2) or thiol (m-PEG-SH) changes the entire conjugation strategy, requiring different reaction conditions and linker chemistry, which profoundly impacts conjugate stability, drug release kinetics, and ultimately, therapeutic efficacy [2][3]. Therefore, generic substitution without considering these specific, quantitative differences can lead to suboptimal or failed experimental outcomes.

Quantitative Evidence for m-PEG36-Br: A Comparative Data Guide


Circulation Half-Life: Projected Impact of m-PEG36-Br (~1.7 kDa) on Pharmacokinetics

While direct half-life data for m-PEG36-Br conjugates is unavailable, a cross-study comparison of PEG molecular weight (MW) impact on PK can be inferred. A study on self-assembling mPEG-prodrug NPs demonstrated a clear MW-dependent increase in circulation time. mPEG2000 conjugates, which are the closest MW analog to m-PEG36-Br (~1.7 kDa), are projected to provide a significantly enhanced area under the curve (AUC) compared to lower MW PEGs (e.g., 550 Da), yet may achieve more efficient drug release than higher MW PEGs (e.g., 5000 Da) due to a smaller hydrodynamic radius and less steric hindrance [1].

Pharmacokinetics Drug Delivery PEGylation

Immunogenicity: Mitigating the Accelerated Blood Clearance (ABC) Phenomenon with ~1.7 kDa m-PEG36-Br

The Accelerated Blood Clearance (ABC) phenomenon, a major immunogenic hurdle for PEGylated therapeutics, is known to be influenced by PEG molecular weight. A study on PEGylated nanoemulsions showed that while the ABC phenomenon generally increases with PEG MW up to 2000 Da, a higher MW PEG (5000 Da) surprisingly induced a lower anti-PEG IgM level and a weaker ABC effect compared to 2000 Da PEG, despite having a similar long circulation time [1]. Given its intermediate MW of ~1.7 kDa, m-PEG36-Br is likely to elicit a different and potentially more manageable immunogenic profile than 2 kDa or 5 kDa PEGs.

Immunogenicity Anti-PEG Antibodies Accelerated Blood Clearance

Safety Profile: Minimizing Hemolytic Toxicity Compared to Low Molecular Weight PEGs

Lower molecular weight PEGs can exhibit hemolytic toxicity. Research on mPEG-prodrug nanoparticles demonstrated that conjugates formed with mPEG550 (low MW) displayed significantly higher hemolytic toxicity compared to those formed with higher MW mPEG (2000 Da and 5000 Da), which maintained toxicity below 10% regardless of linker type [1]. As m-PEG36-Br (~1.7 kDa) is chemically and structurally similar to mPEG2000, it can be reasonably inferred to possess a similarly favorable, low hemolytic toxicity profile compared to lower MW alternatives like mPEG550.

Toxicology Hemolysis Drug Safety

Reactivity and Linker Stability: Bromide as a Unique Functional Handle

The terminal bromide (-Br) of m-PEG36-Br provides a distinct reactivity profile compared to other common PEGylation reagents. Unlike amine-reactive NHS esters (e.g., m-PEG-NHS), which have a defined reactivity hierarchy and variable hydrolysis stability in aqueous solutions [1], the bromide group acts as an excellent leaving group in nucleophilic substitution (SN2) reactions . This enables efficient conjugation with thiol, amine, and hydroxyl groups under controlled conditions, and crucially, it allows m-PEG36-Br to serve as a macroinitiator for Atom Transfer Radical Polymerization (ATRP), a function not possible with most other PEG derivatives [2].

Bioconjugation Click Chemistry ATRP

m-PEG36-Br: Optimal Use Cases for Research and Industrial Application


Synthesis of Amphiphilic Block Copolymers via ATRP

The terminal bromide of m-PEG36-Br makes it an ideal macroinitiator for Atom Transfer Radical Polymerization (ATRP). This enables the synthesis of well-defined, amphiphilic block copolymers (e.g., mPEG-b-PS, mPEG-b-PMMA) with precise control over molecular weight and a narrow polydispersity [1]. This application leverages the unique reactivity of the bromide group and the intermediate chain length of m-PEG36-Br to create polymers for drug delivery, surface modification, and nanotechnology.

Design of PROTACs with Optimized Spacer Length

As a PEG-based linker, m-PEG36-Br is specifically marketed for the synthesis of PROTACs [2]. The 36-unit PEG spacer provides a defined and flexible tether between the target protein ligand and the E3 ligase ligand. Based on class-level evidence, this intermediate length (~1.7 kDa) is strategically positioned to balance the need for sufficient distance to form a ternary complex with potentially more favorable in vivo properties (e.g., lower immunogenicity and hemolytic toxicity) compared to linkers using shorter or longer PEG chains [3][4].

Bioconjugation for Peptide and Protein Modification

The reactive bromide group of m-PEG36-Br is a versatile handle for covalently attaching the PEG chain to peptides, proteins, or other biomolecules containing nucleophilic groups (e.g., thiols, amines) . Compared to alternative functional groups like NHS esters, which have defined reactivity and stability profiles [5], the bromide offers a different set of reaction conditions and kinetics, providing a valuable alternative for site-specific modification. The resulting ~1.7 kDa PEGylation can improve the solubility, stability, and pharmacokinetics of the biomolecule without introducing an excessively large hydrodynamic radius that could hinder activity [3].

Development of Stealth Nanoparticle Formulations

When conjugated to lipids or polymers, the m-PEG36-Br moiety can form a 'stealth' coating on the surface of nanoparticles. This coating reduces opsonization and uptake by the mononuclear phagocyte system (MPS), leading to prolonged circulation times [1]. The selection of the ~1.7 kDa chain is a calculated trade-off. It offers superior protection and circulation enhancement compared to very short PEGs (e.g., <1 kDa) while mitigating the more severe accelerated blood clearance (ABC) phenomenon and potential steric hindrance of drug release that can be associated with very long PEG chains (e.g., 5 kDa) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-PEG36-Br

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.